molecular formula C20H16F3N3O3 B11284096 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11284096
M. Wt: 403.4 g/mol
InChI Key: YOVCVXJUMVQUAX-UHFFFAOYSA-N
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Description

2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique molecular configuration, which includes a benzyl group, a dioxo-tetrahydropyrazin ring, and a trifluoromethyl-phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps of organic reactionsCommon reagents used in these reactions include organic solvents like chloroform, methanol, and ethanol .

Industrial Production Methods

Industrial production of this compound requires stringent reaction conditions and precise control over the synthesis process. The reactions are usually carried out under inert gas conditions (such as nitrogen or argon) at low temperatures (2-8°C) to ensure the stability of the intermediate products .

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.

Scientific Research Applications

2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16F3N3O3

Molecular Weight

403.4 g/mol

IUPAC Name

2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H16F3N3O3/c21-20(22,23)15-8-4-5-9-16(15)24-17(27)13-26-11-10-25(18(28)19(26)29)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,24,27)

InChI Key

YOVCVXJUMVQUAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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